

# Application Notes and Protocols for ACY-1083 In Vivo Experiments

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## Compound of Interest

Compound Name: ACY-1083

Cat. No.: B15583906

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ACY-1083** is a highly selective and brain-penetrant inhibitor of histone deacetylase 6 (HDAC6). [1][2] With an in vitro IC<sub>50</sub> of 3 nM for HDAC6, it demonstrates over 260-fold selectivity against all other tested HDAC isoforms (HDAC1-9). [1][3] This specificity makes **ACY-1083** a valuable research tool for investigating the biological roles of HDAC6 and a potential therapeutic agent for various pathologies, including chemotherapy-induced peripheral neuropathy (CIPN) and cognitive impairment. [4][5] Preclinical studies have shown that **ACY-1083** can effectively reverse the debilitating side effects of common chemotherapeutic agents like cisplatin, paclitaxel, and doxorubicin. [3][6][7]

### Mechanism of Action

HDAC6 is a unique cytoplasmic deacetylase whose substrates include  $\alpha$ -tubulin and cortactin, key components of the cytoskeleton involved in intracellular transport. By inhibiting HDAC6, **ACY-1083** increases the acetylation of  $\alpha$ -tubulin, which is associated with enhanced mitochondrial transport and function. [3] In the context of chemotherapy-induced neuropathy, impaired mitochondrial function in peripheral neurons is a key pathological feature. **ACY-1083** has been shown to restore mitochondrial bioenergetics in the tibial nerves and dorsal root ganglia (DRG) of cisplatin-treated mice. [1][3] Additionally, the mechanism of **ACY-1083** in

reversing mechanical hypersensitivity involves an IL-10 and macrophage-dependent pathway, highlighting its immunomodulatory effects.[\[8\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies involving **ACY-1083**.

Table 1: **ACY-1083** Pharmacokinetics in Mice

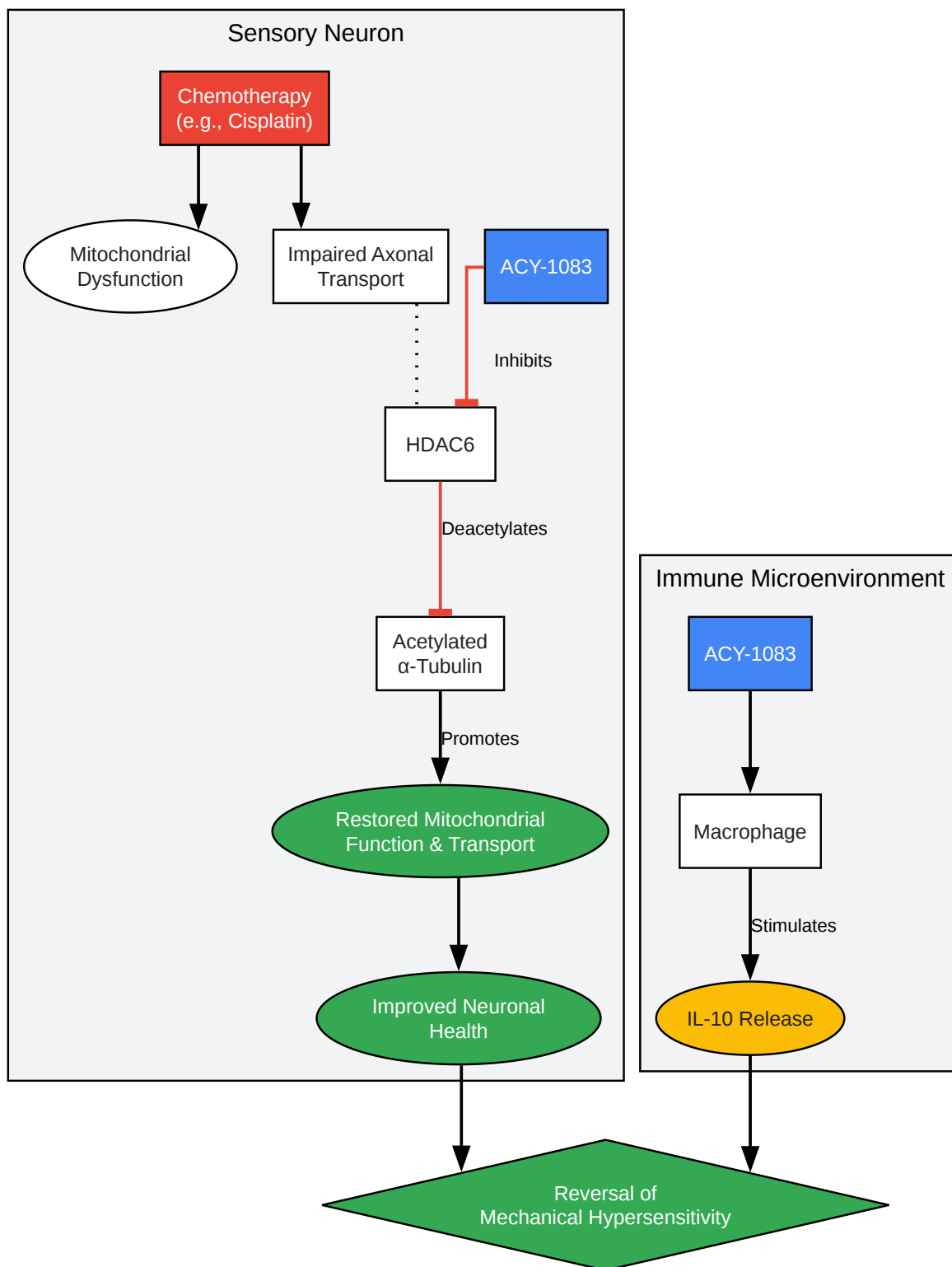
Parameter	Value	Animal Model	Dosing
C <sub>max</sub>	936 ng/mL	C57BL/6J Mice	5 mg/kg, i.p.
T <sub>1/2</sub>	3.5 hours	C57BL/6J Mice	5 mg/kg, i.p.
Biologically Active Plasma Exposure	8 hours	C57BL/6J Mice	5 mg/kg, i.p.

Table 2: In Vivo Dosing and Efficacy of **ACY-1083** in Rodent Models

Indication	Animal Model	Chemotherapeutic Agent	ACY-1083 Dosing Regimen	Key Efficacy Endpoints
Chemotherapy-Induced Peripheral Neuropathy (CIPN)	C57BL/6J Mice	Cisplatin (2.3 mg/kg/day, i.p., 5 days on, 5 days rest, 5 days on)	10 mg/kg/day, i.p. for 14 days, starting 3 days after last cisplatin dose	Reversal of mechanical allodynia, restoration of intra-epidermal nerve fiber density.[3][8]
CIPN	Adult Male Sprague-Dawley Rats	Paclitaxel (6 or 12 mg/kg)	3 mg/kg, p.o., twice daily for 7 days	Reversal of mechanical allodynia.[6][9]
Chemotherapy-Induced Cognitive Impairment (CICI)	Female Mice	Doxorubicin (5 mg/kg, i.p., weekly for 4 weeks)	10 mg/kg/day, i.p. for 14 days, starting 1 week after last doxorubicin dose	Restoration of spatial memory and executive function.[7]
CICI	Mice	Cisplatin	3 or 10 mg/kg, i.p.	Reversal of cognitive dysfunction, restoration of synaptosomal mitochondria bioenergetics.[4]

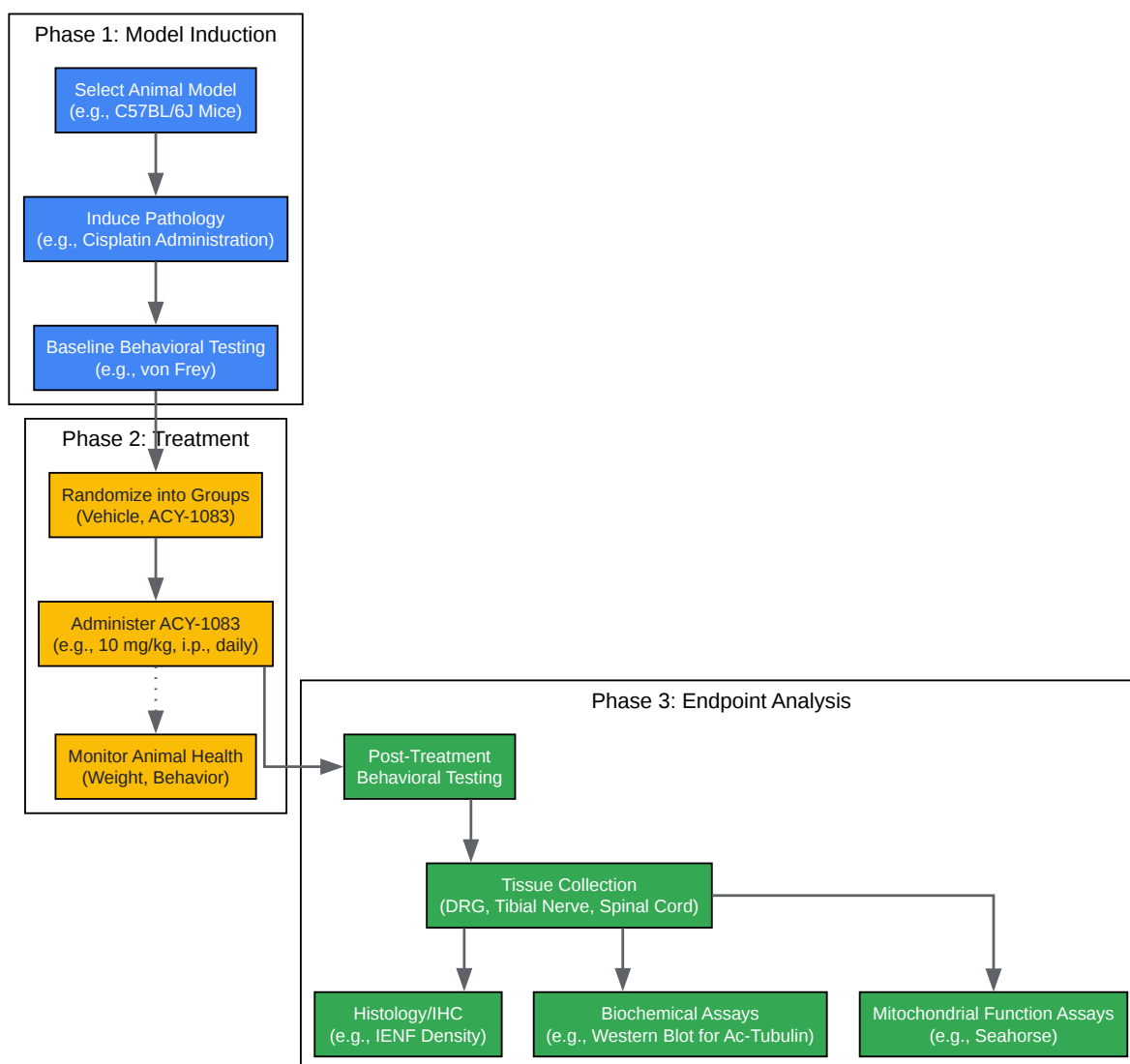
## Signaling Pathway and Experimental Workflow

## ACY-1083 Mechanism of Action in CIPN

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Caption: Proposed mechanism of **ACY-1083** in reversing chemotherapy-induced peripheral neuropathy (CIPN).

General In Vivo Experimental Workflow for ACY-1083



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Caption: A generalized workflow for conducting an in vivo study with **ACY-1083**.

## Experimental Protocols

### Protocol 1: Reversal of Cisplatin-Induced Peripheral Neuropathy in Mice

This protocol is adapted from studies demonstrating the efficacy of **ACY-1083** in a mouse model of CIPN.[3][8]

#### 1. Materials

- **ACY-1083** (Regenacy Pharmaceuticals)
- Vehicle solution: 20% 2-hydroxypropyl- $\beta$ -cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water.[6]
- Cisplatin
- Sterile Phosphate Buffered Saline (PBS)
- C57BL/6J mice (8-10 weeks old)
- Standard animal housing and care facilities
- Von Frey filaments for mechanical sensitivity testing

#### 2. Experimental Design

- Acclimation: Acclimate mice to the housing facility and handling for at least one week prior to the start of the experiment.
- CIPN Induction:
  - Dissolve cisplatin in sterile PBS to a concentration of 0.23 mg/mL.

- Administer cisplatin at a dose of 2.3 mg/kg via intraperitoneal (i.p.) injection daily for 5 consecutive days.
- Follow with a 5-day rest period.
- Repeat the 5-day cycle of cisplatin injections.[\[8\]](#)
- Baseline Assessment: Perform baseline von Frey testing to confirm the development of mechanical hypersensitivity before starting **ACY-1083** treatment.
- **ACY-1083** Treatment:
  - Prepare **ACY-1083** in the vehicle solution.
  - Three days after the final cisplatin injection, begin daily i.p. injections of **ACY-1083** at a dose of 10 mg/kg.
  - A parallel control group should receive daily i.p. injections of the vehicle solution.
  - Continue treatment for 14 consecutive days.[\[8\]](#)
- Behavioral Monitoring:
  - Perform von Frey testing at regular intervals (e.g., twice weekly) throughout the treatment period and for a designated period post-treatment to assess the reversal and persistence of effect.
- Endpoint Analysis:
  - At the end of the study, euthanize animals according to approved IACUC protocols.
  - Collect relevant tissues such as dorsal root ganglia (DRG), tibial nerves, and spinal cord for further analysis.
  - Potential analyses include:
    - Western blotting of nerve tissue lysates to assess levels of acetylated  $\alpha$ -tubulin.

- Immunohistochemistry of paw biopsies to quantify intra-epidermal nerve fiber (IENF) density.
- Mitochondrial bioenergetics assays (e.g., Seahorse XF analysis) on isolated nerve tissue.[3]
- Quantitative real-time PCR (qRT-PCR) on spinal cord tissue to measure IL10 mRNA levels.[8]

## Protocol 2: Pharmacokinetic Study of ACY-1083 in Mice

This protocol is based on published pharmacokinetic studies of **ACY-1083**.[\[3\]](#)

### 1. Materials

- **ACY-1083**
- Vehicle solution: 10% dimethylacetamide + 10% Solutol HS 15 in saline.[\[3\]](#)
- C57BL/6J mice (fasted overnight)
- Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
- Centrifuge

### 2. Experimental Procedure

- Dosing:
  - Administer a single dose of **ACY-1083** at 5 mg/kg via i.p. injection to overnight-fasted mice.
- Blood Collection:
  - Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points post-injection. Suggested time points include: 5 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours.[\[3\]](#)
- Plasma Preparation:



- Immediately place blood samples into heparinized microcentrifuge tubes.
- Centrifuge at 2,000 x g for 5 minutes at 4°C to separate plasma.
- Sample Analysis:
  - Store plasma samples at -80°C until analysis.
  - Quantify the concentration of **ACY-1083** in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis:
  - Use pharmacokinetic software to calculate key parameters including C<sub>max</sub>, T<sub>max</sub>, half-life (T<sub>1/2</sub>), and area under the curve (AUC).

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